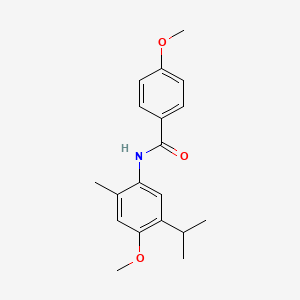![molecular formula C13H20N2O3 B5857940 N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMEDB or DIMEB. It is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields. It has been reported to have anticancer, antimicrobial, and antiviral properties. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, it has been reported to have activity against various bacterial and fungal strains. In antiviral research, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins involved in cancer cell growth, microbial and viral replication, and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide has been reported to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the expression of various genes involved in cancer cell growth and induce cell cycle arrest. In microbial and viral research, it has been reported to disrupt the cell membrane and inhibit the replication of the microbe or virus. In inflammation research, it has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide in lab experiments are its potential applications in various fields, its high yield synthesis method, and its solubility in water and organic solvents. However, the limitations are its limited availability and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide research. In cancer research, it can be studied for its potential use as a chemotherapeutic agent. In microbial and viral research, it can be studied for its potential use as an antimicrobial or antiviral agent. In inflammation research, it can be studied for its potential use as an anti-inflammatory agent. Further research can also be conducted to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. This method has been reported in various scientific papers and has been used by researchers to synthesize N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide for their experiments.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)8-7-14-13(16)10-5-6-11(17-3)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMBEUCJLGSNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)


![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)





![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)